
2-Phenoxybenzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxybenzimidamide is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound consists of a benzimidazole ring substituted with a phenoxy group at the 2-position and an amidine group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxybenzimidamide typically involves the condensation of ortho-phenylenediamine with phenoxyacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate benzimidazole, which is then converted to the desired amidine derivative.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2-Phenoxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
2-Phenoxybenzimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiproliferative agent.
Medicine: Investigated for its potential therapeutic effects in treating cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Phenoxybenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting antiproliferative effects.
類似化合物との比較
2-Phenylbenzimidazole: Similar structure but lacks the phenoxy group.
2-Phenoxybenzimidazole: Similar structure but lacks the amidine group.
2-Phenoxybenzimidazoline: Reduced form of 2-Phenoxybenzimidamide.
Uniqueness: this compound is unique due to the presence of both the phenoxy and amidine groups, which confer distinct chemical and biological properties. This combination allows for a broader range of chemical reactions and potential therapeutic applications compared to its analogs.
特性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
2-phenoxybenzenecarboximidamide |
InChI |
InChI=1S/C13H12N2O/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H3,14,15) |
InChIキー |
FSZDTVMAPCWGJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B15313592.png)
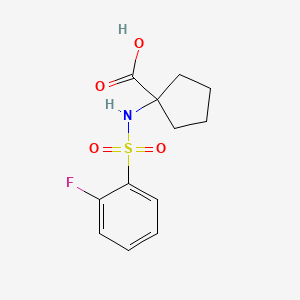

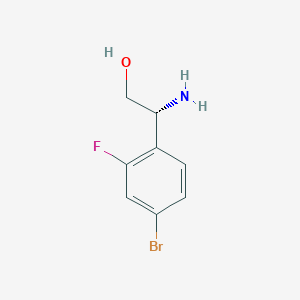

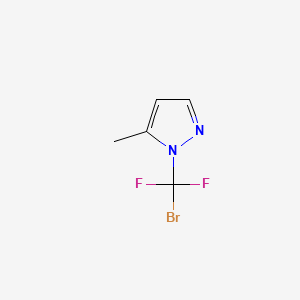
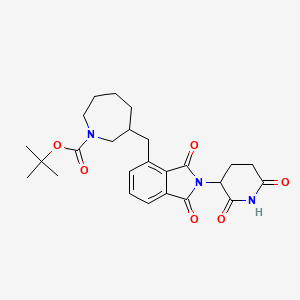
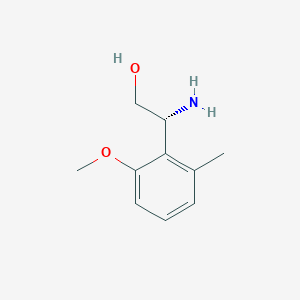
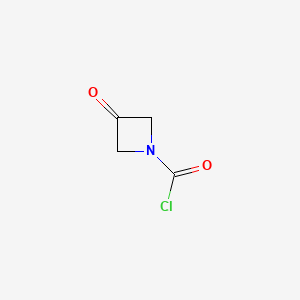

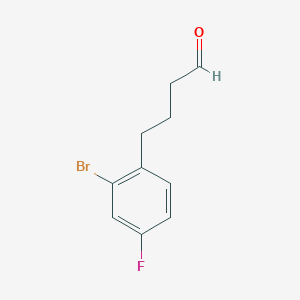

![Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B15313671.png)

